molecular formula C21H31N3O4 B13763378 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione CAS No. 5070-88-2

17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione

Cat. No.: B13763378
CAS No.: 5070-88-2
M. Wt: 389.5 g/mol
InChI Key: DIEUKTMUMCPTRI-KVHDYMSOSA-N
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Description

17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione: is a heterocyclic organic compound with the molecular formula C21H31N3O4 and a molecular weight of 389.49 g/mol . It is characterized by the presence of azido, hydroxy, and pregnane groups, making it a unique and versatile compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves multiple steps, starting from readily available steroid precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3beta,17alpha-Dihydroxy-5alpha-pregnane-11,20-dione
  • Oxazacort
  • Azacort
  • Deflazacort

Uniqueness: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

5070-88-2

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,13S,14S,16R,17S)-17-acetyl-17-azido-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H31N3O4/c1-11(25)21(23-24-22)17(28)9-15-14-5-4-12-8-13(26)6-7-19(12,2)18(14)16(27)10-20(15,21)3/h12-15,17-18,26,28H,4-10H2,1-3H3/t12-,13-,14-,15-,17+,18+,19-,20-,21+/m0/s1

InChI Key

DIEUKTMUMCPTRI-KVHDYMSOSA-N

Isomeric SMILES

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)N=[N+]=[N-]

Canonical SMILES

CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)N=[N+]=[N-]

Origin of Product

United States

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